Home > Products > Screening Compounds P65911 > 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one - 1221723-78-9

1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one

Catalog Number: EVT-1710298
CAS Number: 1221723-78-9
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It was discovered and characterized as part of an effort to develop enhanced treatments for cancers driven by the RAS/RAF/MEK/ERK signaling cascade. []

5-(3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde

  • Compound Description: This class of compounds, featuring aryl variations at the specified position, were designed and synthesized as potential anticancer agents. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

  • Compound Description: NPOPPBA is a non-peptidic inhibitor of 3CLpro, an enzyme crucial for the replication of SARS-CoV-2. It has been investigated for its potential as a COVID-19 treatment. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound was studied for its molecular structure, electronic properties, vibrational spectra, and potential as a Pim-1 kinase inhibitor for cancer treatment. []

1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one

  • Compound Description: This compound has been the subject of theoretical studies exploring its molecular structure, vibrational analysis, and thermodynamic properties. []

2-(3-methyl-5-oxo-4, 5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-one

  • Compound Description: This compound represents a class of substituted quinazoline-pyrazole derivatives investigated for their synthetic pathways and potential applications. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two classes of compounds were synthesized and characterized as part of an exploration of novel heterocyclic structures. Their biological activity has yet to be extensively studied. []

1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1 H -1,2,4-triazol-5-one

  • Compound Description: This compound was synthesized and characterized using spectroscopic techniques (IR, 1H-NMR, 13C-NMR) and computational methods. []

Chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN 1}copper(II)

  • Compound Description: This copper(II) complex incorporates a derivative of 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one as a tridentate ligand. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This complex molecule, containing multiple heterocyclic rings, has been structurally characterized using X-ray crystallography. []
  • Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation and spatial arrangement. []

(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate

  • Compound Description: The crystal structure of this compound, including its interactions with water molecules, has been elucidated. []
  • Compound Description: This compound has been studied using X-ray crystallography, providing insights into its conformation, intramolecular hydrogen bonding, and crystal packing. []

2-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl) Phenyl]-4, 5-Dihydro-1H-Pyrazol-1-yl}-1, 3-Thiazol-4(5H)-One

  • Compound Description: This compound has undergone FTIR, FT-Raman, and DFT computational studies to understand its vibrational contour and ground-state molecular structure. []

5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical

  • Compound Description: This radical molecule acts as a ligand in the synthesis of heterospin complexes with transition metal ions, creating systems with interesting magnetic properties. []

2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines

  • Compound Description: This series of compounds has been evaluated for its antimicrobial activity against various bacterial and fungal strains. []

3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one

  • Compound Description: This series of pyrazoline-based coumarin derivatives has been synthesized and evaluated for their antimicrobial activity. []

3-Amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones

  • Compound Description: This series of Schiff base derivatives has been investigated for antimicrobial and antitubercular activity. []
  • Compound Description: This scaffold served as a basis for the design and synthesis of a series of novel derivatives evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management. []

3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One

  • Compound Description: This class of compounds, containing variations in the aryl substituent, has been investigated for its antibacterial and antioxidant properties. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This series of biheterocyclic compounds features a unique arrangement of pyrazole and pyrimidine rings connected by a propionyl spacer. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: This class of compounds, synthesized from a multi-step procedure starting with a trifluoromethyl-substituted naphthyridine carboxylate, has shown potential as antimicrobial agents. []

1-Amino-4-Methyl-4-(4-methyl-5-phenyl-1H-pyrazol-3-ylamino)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: This compound was formed unexpectedly during a rearrangement reaction and its structure was confirmed via X-ray analysis of its benzylidene derivative. []

3-(2-(5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one

  • Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation and bond lengths and angles. []

2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

  • Compound Description: The crystal structure of this compound has been determined, providing information about its conformation and intermolecular interactions. []

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

  • Compound Description: This compound has been synthesized and characterized using spectroscopic techniques. []

Ethyl (1-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate

  • Compound Description: The crystal structure of this compound has been determined. []

3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one

  • Compound Description: The crystal structure of this compound has been determined and reveals several intermolecular interactions, including C—H...F, C—H...Cl, C—H...O, and π–π stacking interactions. []

1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

  • Compound Description: The crystal structure of this compound has been determined. []

1-Methyl-3-benzyl-4-(3-ethoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

  • Compound Description: This compound has been studied through both theoretical and experimental spectroscopy, with good agreement observed between the calculated and experimental data. []

[3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phényl]-(5-hydroxy-1-methyl-1h-pyrazol-4-yl)méthanone (Topramezone)

  • Compound Description: This compound, known as Topramezone, is a herbicide. This entry specifically focuses on its various crystalline forms and their production methods. []
  • Compound Description: This compound and its derivatives were synthesized and screened for analgesic, antibacterial, and antifungal activities. []

4-(3-(4-Bromophenyl))- 5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) Benzenesulfonamide (Compound B8)

  • Compound Description: Compound B8 is a pyrazoline derivative that has been investigated for its toxicological effects on rainbow trout. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (EMP-1)

  • Compound Description: EMP-1 is a pyrazoline derivative synthesized and investigated for its potential as an anti-breast cancer agent through molecular docking and dynamic studies. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: The crystal structure of this compound, including its bond lengths and angles, has been determined. []

1-(Morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1 H -1,2,4-triazol-5-ones

  • Compound Description: This series of novel compounds have been synthesized and characterized using IR, 1H-NMR, and 13C-NMR spectroscopic data. []

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this compound, including the presence of a thienyl-ring flip disorder, has been analyzed. []

4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1yl)thiazole

  • Compound Description: This series of compounds, synthesized via a one-pot multicomponent reaction, incorporates both aryl and heterocyclic substituents. []

Bis-(3-aryl-5trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones

  • Compound Description: This class of compounds represents a novel series of bis-pyrazole derivatives prepared from β-alkoxyvinyl trifluoromethyl ketones. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: The crystal structure of this compound, including its intermolecular hydrogen bonding patterns, has been elucidated. []

4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides

  • Compound Description: This series of compounds has been designed, synthesized, and evaluated for their inhibitory effects against acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), and human carbonic anhydrase II (hCA II). []

2-(5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: The crystal structure of this compound has been determined. []
  • Compound Description: These novel compounds were synthesized and evaluated for their antioxidant and antimicrobial properties. []

4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: The crystal structure of this compound, including its bond lengths and angles, has been reported. []

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

  • Compound Description: This compound, synthesized through a cyclization reaction, has been structurally characterized and evaluated for potential interactions with Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis. []

1-(5-(anthracen-9-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

  • Compound Description: The crystal structure of this compound has been determined. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

  • Compound Description: This series of compounds, synthesized from levulinic acid, represents a novel class of propionyl-spaced bisheterocyclic compounds. []
Overview

1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a pyrazole ring fused with a pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₀H₁₃N₃O, and it is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with methyl acetoacetate. This reaction is usually conducted in the presence of a catalyst, such as acetic acid, under reflux conditions.

Technical Details

The reaction mechanism generally involves the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired pyrazole derivative. The conditions must be optimized to ensure high yield and purity, often requiring careful control of temperature and reaction time.

Molecular Structure Analysis

Structure

1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one features a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and a pyridinyl substituent at the 3-position contributes to its unique chemical properties.

Data

The compound has a molecular weight of 175.23 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.

Chemical Reactions Analysis

Reactions

1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
  • Reduction: Reduction reactions yield dihydropyrazole derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Technical Details

The reactivity profile of this compound allows for modifications that can enhance its biological activity or alter its physicochemical properties. The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these reactions.

Mechanism of Action

Process

The mechanism of action for 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with biological targets such as enzymes and receptors. Pyrazoline derivatives have been found to bind with high affinity to multiple receptors, leading to various biological effects.

Data

The interaction often results in modulation of target functions, influencing biochemical pathways related to inflammation and cell signaling. For instance, this compound has been observed to inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in pharmaceuticals.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations. Its reactivity with electrophiles or nucleophiles makes it versatile for further chemical transformations.

Applications

Scientific Uses

1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one has numerous applications in scientific research:

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential bioactive properties, including antimicrobial, antiviral, and anticancer activities.
  • Medicine: It holds promise in drug development as an inhibitor for specific enzymes or receptors involved in disease pathways.
  • Industry: The compound is utilized in developing new materials with unique properties, such as polymers and dyes .
Synthetic Methodologies for 1-Methyl-3-(Pyridin-4-Yl)-4,5-Dihydro-1H-Pyrazol-5-One

Cyclization Strategies Involving Pyridine and Hydrazine Precursors

The core synthesis of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one relies on cyclocondensation reactions between pyridine-containing β-dicarbonyl systems and methylhydrazine. A prevalent approach involves reacting 4-acetylpyridine with alkyl acetoacetate derivatives to form a β-keto ester intermediate, which subsequently undergoes ring closure with methylhydrazine under acidic catalysis. This method yields the partially saturated pyrazol-5-one (pyrazoline) scaffold regioselectively [5] [10].

Alternative routes employ hydrazone intermediates derived from pyridine-4-carbaldehyde. For example, chalcones incorporating pyridyl motifs react with hydrazine hydrate in glacial acetic acid to form dihydropyrazolones, though this method requires extended reflux (up to 38 hours) and yields vary (typically 70–78%) [2] [6]. The regiochemistry is controlled by the electronic properties of the pyridyl substituent and the stoichiometry of the hydrazine precursor.

Table 1: Cyclization Methods for Target Compound Synthesis

Precursor CombinationCatalyst/SolventReaction ConditionsYield (%)Regioselectivity
Ethyl acetoacetate + 4-acetylpyridineAcOH, ΔReflux, 12 h65–75High (3-pyridyl)
Chalcone + MethylhydrazineGlacial AcOHReflux, 38 h70–78Moderate
β-Keto ester + Methylhydrazine sulfateNaOAc/EtOH80°C, 8 h82High

Catalytic Approaches for Regioselective Pyrazoline Formation

Regioselectivity challenges in N1 and C3 substitution are addressed via transition-metal catalysis and Lewis acid mediators. Ruthenium(II) complexes enable intramolecular oxidative C–N coupling using atmospheric oxygen as a terminal oxidant, achieving high functional group tolerance and yields >85% for trisubstituted pyrazolines. This method avoids the formation of regioisomeric mixtures common in uncatalyzed reactions [4].

Iron-catalyzed routes provide a sustainable alternative for synthesizing 1,3-disubstituted pyrazoles from diarylhydrazones and vicinal diols. Microwave-assisted solvent-free techniques further enhance atom economy and reduce reaction times to <30 minutes while maintaining regiocontrol [4] [10]. The electron-withdrawing nature of the pyridin-4-yl group directs substitution to the C3 position, a phenomenon confirmed through X-ray crystallography of analog 10a (1,3-dimethyl-1H-pyrazol-5-yl ester) [9].

Optimization of Reaction Conditions for High-Yield Synthesis

Yield optimization centers on solvent selection, temperature modulation, and catalyst loading. Polar aprotic solvents like DMF or DMSO facilitate higher conversions (≥90%) compared to protic solvents (e.g., EtOH: 70–75%). However, acetic acid remains preferred for chalcone-hydrazine cyclizations due to its dual role as solvent and catalyst [2] [6].

Critical parameters include:

  • Temperature: Reactions proceeding at 80–100°C achieve complete conversion in 4–6 hours versus >24 hours at 25–60°C [8].
  • Catalyst loading: Buchwald-Hartwig amination in multi-step syntheses requires precise Pd(OAc)₂/P(t-Bu)₃ ratios (1:2 mol%) to achieve >95% C–N coupling efficiency [8].
  • Purification: Recrystallization from ethanol/hexane (1:3) yields analytically pure product, as confirmed by NMR and HRMS [9] [10].

Table 2: Optimization Parameters and Impact on Efficiency

VariableStandard ConditionOptimized ConditionYield ImprovementKey Observation
SolventEthanolDMF+25%Faster cyclization kinetics
Temperature60°C100°C+30%Reduced reaction time (4 h vs. 12 h)
Catalyst (Pd-based)5 mol%2 mol%+15%Lower dimerization side-products

Green Chemistry Innovations in Pyrazoline Scaffold Construction

Recent advances emphasize reducing ecological footprints through solvent-free microwave synthesis and mechanochemical methods. Solvent-free reactions under microwave irradiation complete cyclization in 5–10 minutes with 80–88% yields, eliminating toxic organic solvents and reducing energy use by >40% compared to reflux [4] [9].

Catalyst recycling is achieved using immobilized iron nanoparticles on silica, permitting 5 reaction cycles without significant activity loss. Additionally, aqueous-phase reactions leverage micellar catalysis with TPGS-750-M surfactant, enabling nanoreactor formation that enhances reactant solubility and kinetics while maintaining regioselectivity [10].

Table 3: Green Synthesis Metrics for Pyrazoline Formation

MethodReaction TimeYield (%)E-factor*Energy Input (kWh/mol)
Conventional reflux12–48 h65–7832.118.5
Solvent-free microwave5–15 min80–882.31.8
Aqueous micellar catalysis2–4 h75–825.63.1
E-factor: kg waste/kg product

Properties

CAS Number

1221723-78-9

Product Name

1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one

IUPAC Name

2-methyl-5-pyridin-4-yl-4H-pyrazol-3-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-5H,6H2,1H3

InChI Key

PRQFZTRTGUWWJH-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=N1)C2=CC=NC=C2

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.